

Side-by-side comparison of commercial kits for 5-Formylcytosine quantification

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Compound of Interest

Compound Name: 5-Formylcytosine

Cat. No.: B1664653

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A Researcher's Guide to Commercial 5-Formylcytosine (5fC) Quantification Kits

For researchers in epigenetics, drug development, and molecular biology, accurate quantification of **5-formylcytosine** (5fC), a key intermediate in DNA demethylation, is crucial. This guide provides a side-by-side comparison of commercially available ELISA-based kits designed for the global quantification of 5fC in genomic DNA.

Performance Comparison of 5fC Quantification Kits

The following table summarizes the key quantitative performance metrics of commercially available 5fC DNA quantification kits. Data has been compiled from publicly available product datasheets.

Feature	Epigentek MethylFlash™ 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric)	Abcam EpiSeeker 5- formylcytosine DNA Quantification Kit (Colorimetric)
Catalog Number	P-3008	ab117131
Detection Technology	Colorimetric ELISA	Colorimetric ELISA
Detection Limit	As low as 1 pg of 5fC DNA	Not specified
Dynamic Range	10 pg - 400 pg of 5fC DNA[1]	Not specified
Input DNA Range	100 ng - 300 ng per well[1]	Not specified
Assay Time	3 hours and 45 minutes[2]	Not specified
Specificity	No cross-reactivity to cytosine, 5-mC, 5-hmC, or 5-caC within the indicated concentration range of the sample DNA.[2]	Not specified
Sample Types	Cultured cells, fresh and frozen tissues, paraffin-embedded tissues, and body fluid samples.[2]	Cultured cells, fresh and frozen tissues, paraffin-embedded tissues and body fluid samples.
Controls	Universal positive and negative controls included.	Not specified

Experimental Principles and Protocols

The majority of commercially available 5fC quantification kits operate on the principle of an enzyme-linked immunosorbent assay (ELISA). The general workflow involves the immobilization of sample DNA onto a microplate, followed by the specific detection of 5fC using a high-affinity antibody. A secondary antibody conjugated to an enzyme then binds to the primary antibody, and a colorimetric substrate is added to produce a signal that is proportional to the amount of 5fC in the sample.

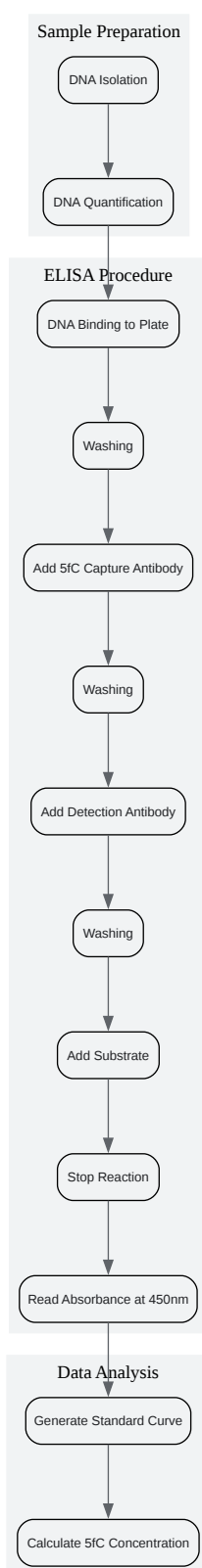
Detailed Experimental Protocol for Epigentek MethylFlash™ 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric)

This protocol is based on the manufacturer's instructions for the Epigentek MethylFlash™ kit.

- 1. DNA Binding**
 - a. Add 30 µl of Binding Solution to each well.
 - b. Add 1-8 µl of DNA sample (100-300 ng) to each well.
 - c. Add 1 µl of the Negative Control and varying amounts of the Positive Control to the appropriate wells to generate a standard curve.
 - d. Cover the plate and incubate at 37°C for 90 minutes.
- 2. 5fC Detection**
 - a. Wash each well three times with 150 µl of 1X Wash Buffer.
 - b. Add 50 µl of the diluted Capture Antibody to each well.
 - c. Cover the plate and incubate at room temperature for 60 minutes.
 - d. Wash each well four times with 150 µl of 1X Wash Buffer.
 - e. Add 50 µl of the diluted Detection Antibody to each well.
 - f. Cover the plate and incubate at room temperature for 30 minutes.
- 3. Signal Development and Measurement**
 - a. Wash each well five times with 150 µl of 1X Wash Buffer.
 - b. Add 50 µl of the Enhancer Solution to each well.
 - c. Cover the plate and incubate at room temperature for 30 minutes.
 - d. Add 100 µl of the Developer Solution to each well and incubate at room temperature for 1 to 10 minutes, avoiding direct light.
 - e. Add 100 µl of Stop Solution to each well to stop the reaction.
 - f. Read the absorbance at 450 nm within 15 minutes.
- 4. Data Analysis**
 - a. Calculate the average duplicate readings for each standard, control, and sample.
 - b. Subtract the blank control absorbance from the values for all other wells.
 - c. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
 - d. Determine the concentration of 5fC in the samples from the standard curve.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a typical ELISA-based 5fC quantification assay.



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Caption: General workflow for ELISA-based 5fC quantification.

Conclusion and Recommendations

Based on the available data, the Epigentek MethylFlash™ **5-Formylcytosine** (5-fC) DNA Quantification Kit (Colorimetric) provides a well-defined and characterized solution for the global quantification of 5fC. It offers high sensitivity and specificity, with a clear protocol and established performance metrics. While other kits like the Abcam EpiSeeker are available, detailed quantitative performance data is not as readily accessible in their public documentation, making a direct, data-driven comparison challenging.

For researchers considering a 5fC quantification kit, it is highly recommended to:

- Evaluate your specific needs: Consider the required sensitivity, the amount of starting material available, and the desired throughput.
- Request detailed product specifications: If not publicly available, contact the manufacturers directly to obtain comprehensive data on performance characteristics.
- Perform in-house validation: Regardless of the chosen kit, it is crucial to perform an initial validation using your specific experimental conditions and sample types to ensure optimal performance and reproducibility.

This guide provides a starting point for navigating the selection of a commercial 5fC quantification kit. By carefully considering the available data and performing necessary validations, researchers can confidently and accurately measure this important epigenetic modification in their studies.

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References

- 1. epigentek.com [epigentek.com]
- 2. MethylFlash 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]

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